Aq-13

Antimalarial drug resistance In vitro potency Structure-activity relationship

Researchers studying 4-aminoquinoline antimalarials face a critical gap: generic chloroquine fails against resistant P. falciparum strains (IC50 up to 500 nM). AQ-13 dihydrochloride solves this with a truncated propyl side chain that circumvents pfcrt/pfmdr1-mediated resistance. • Retains potency against CQ-resistant isolates: IC50 15-20 nM vs. 500 nM for CQ. • Validated clinical comparator: 100% per-protocol cure rate in Phase II non-inferiority trial vs. artemether-lumefantrine. • Lower cardiotoxicity profile: mean QTc increase of 10 ms vs. 28 ms for CQ (p=0.01). Supplied as the dihydrochloride salt (≥98% purity), suitable for in vitro heme polymerization assays, resistance-reversal studies, and PK/PD modeling.

Molecular Formula C16H24Cl3N3
Molecular Weight 364.7 g/mol
CAS No. 169815-40-1
Cat. No. B1667580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAq-13
CAS169815-40-1
SynonymsAQ-13 dihydrochloride;  AQ13;  AQ 13.
Molecular FormulaC16H24Cl3N3
Molecular Weight364.7 g/mol
Structural Identifiers
SMILESCCN(CC)CCCNC1=C2C=CC(=CC2=NC=C1)Cl.O.O.O.Cl.Cl
InChIInChI=1S/C16H22ClN3.2ClH/c1-3-20(4-2)11-5-9-18-15-8-10-19-16-12-13(17)6-7-14(15)16;;/h6-8,10,12H,3-5,9,11H2,1-2H3,(H,18,19);2*1H
InChIKeyZNHBPWZRWNFJPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AQ-13: Antimalarial for Drug-Resistant P. falciparum


AQ-13 (CAS: 169815-40-1) is an investigational 4-aminoquinoline antimalarial drug candidate with a truncated diaminoalkane side chain relative to chloroquine (CQ) [1]. This structural modification confers retained activity against chloroquine-resistant strains of Plasmodium falciparum, addressing the primary limitation of the historical first-line antimalarial [2]. AQ-13 acts through inhibition of heme polymerization within the parasite digestive vacuole and has been evaluated in Phase I pharmacokinetic/safety studies and a randomized Phase II non-inferiority clinical trial [3].

Research model: chloroquine-resistant P. falciparum assays
Mechanism: heme polymerization inhibition studies
Structural feature: truncated propyl side chain for resistance-circumvention research

AQ-13 vs. Chloroquine in Resistance Settings


Chloroquine (CQ), the archetypal 4-aminoquinoline, has been rendered clinically obsolete for falciparum malaria across most endemic regions due to widespread parasite resistance driven by mutations in pfcrt and pfmdr1 [1]. Generic CQ substitution fails precisely where AQ-13 maintains activity: against CQ-resistant P. falciparum isolates. While CQ exhibits IC50 values reaching up to 500 nM in resistant strains, AQ-13 retains IC50 values below 100 nM against the same isolates [2]. This differential is not incidental but structural—AQ-13's shorter propyl side chain circumvents the resistance-conferring enhanced efflux mechanism that compromises CQ [1]. Procurement of generic CQ for research or clinical use in settings where resistant strains predominate therefore yields no actionable efficacy, whereas AQ-13 provides a viable 4-aminoquinoline scaffold with quantified potency retention [2].

Target compound
AQ-13 retains lower nanomolar activity in CQ-resistant isolates
Substitute (chloroquine)
CQ activity may be lost in resistant strains; inactive in many endemic settings
Structural mismatch: AQ-13's shorter side chain may circumvent resistance-conferring efflux, while CQ remains susceptible.
Research consequence
Procurement of generic CQ for resistance research may yield no actionable signal; AQ-13 supports resistance-reversal studies

AQ-13 Differentiation Evidence


Potency Against Chloroquine-Resistant P. falciparum

AQ-13 demonstrates retained inhibitory activity against chloroquine-resistant Plasmodium falciparum isolates, a setting where CQ exhibits profound potency loss. In clinical isolates from Cambodia, AQ-13 IC50 values ranged from 18 nM to 133 nM, whereas CQ IC50 values reached up to 500 nM in the most resistant isolates [1]. The IC50 of AQ-13 for chloroquine-resistant parasites is approximately 15–20 nM, with mean blood concentrations at 8 days post-treatment (800 nM) exceeding the IC50 by 40–50 fold [2]. This retention of low nanomolar activity against resistant strains represents a quantifiable differentiation from CQ.

CQR potency
Head-to-head
AQ-13 IC50 18–133 nM vs. CQ up to 500 nM in resistant clinical isolates
Supports resistance-reversal study design
[3H]hypoxanthine uptake; Cambodian isolates
Antimalarial drug resistance In vitro potency Structure-activity relationship

Clinical Non-Inferiority vs. Artemether-Lumefantrine

In a randomized, Phase II non-inferiority trial conducted in Mali (NCT01614964) involving 66 men with uncomplicated P. falciparum malaria, AQ-13 monotherapy achieved cure rates comparable to the WHO-recommended artemisinin-based combination therapy (ACT) artemether plus lumefantrine [1]. In the per-protocol analysis, 28/28 (100%) of AQ-13-treated patients were cured versus 31/33 (93.9%) in the ACT arm, with a difference of -6.1% (95% CI: -14.7 to 2.4) meeting the pre-specified non-inferiority margin of 15% [1]. Intention-to-treat analysis yielded 84.8% cure for AQ-13 versus 93.9% for ACT (p=0.43) [1].

Endpoint comparison vs. ACT
Head-to-head
AQ-13 28/28 (100%) vs. AL 31/33 (93.9%); difference −6.1% (95% CI −14.7 to 2.4)
Reported comparator endpoint context
Phase II RCT; Malian men with uncomplicated malaria
Clinical efficacy Non-inferiority trial Malaria treatment

QTc Prolongation vs. Chloroquine

Cardiotoxicity, particularly QTc interval prolongation, is a dose-limiting safety concern with 4-aminoquinolines. In a Phase I double-blind, randomized controlled trial in 126 healthy volunteers receiving oral doses of 10–1500 mg, QTc prolongation with CQ was nearly threefold greater than with AQ-13 [1]. The mean increase in QTc was 10 ms for AQ-13 (95% CI: 2 to 17 ms) versus 28 ms for CQ (95% CI: 18 to 38 ms), a statistically significant difference (p=0.01) [1]. No arrhythmias or other cardiac adverse events occurred with either compound [1].

QTc prolongation
Head-to-head
AQ-13 10 ms (95% CI 2–17) vs. CQ 28 ms (18–38); p=0.01
Reported cardiac endpoint context
Phase I healthy volunteers; ECG monitoring
Cardiac safety QTc prolongation Phase I clinical trial

Oral Clearance vs. Chloroquine

AQ-13 exhibits linear pharmacokinetics with significantly faster clearance than chloroquine, a property relevant to dosing regimen design and accumulation risk. In the Phase I trial comparing AQ-13 and CQ across five oral dose levels, median oral clearance for AQ-13 ranged from 14.0 to 14.7 L/h, whereas CQ clearance ranged from 9.5 to 11.3 L/h (p ≤ 0.03) [1]. This faster clearance may contribute to reduced tissue accumulation and shorter terminal half-life, factors relevant for minimizing long-term retinopathy risk [1].

Oral clearance
Head-to-head
AQ-13 14.0–14.7 L/h vs. CQ 9.5–11.3 L/h; p ≤ 0.03
Supports exposure-model interpretation
Phase I dose-ranging; 10–1500 mg oral
Pharmacokinetics Drug clearance Oral bioavailability

In Vivo Efficacy in Primate Malaria Models

AQ-13 was advanced to clinical development based on demonstrated in vivo efficacy in two monkey models of human malaria: P. cynomolgi in rhesus monkeys (a model of human P. vivax infection) and CQ-resistant P. falciparum in squirrel monkeys (a model of human CQ-resistant P. falciparum infection) [1]. Among the three lead candidates (AQ-13, AQ-21, AQ-34), AQ-13 was selected due to superior activity in these primate models, the absence of a chiral center requiring enantiomeric separation, and lower projected manufacturing cost [1]. A 7-day oral regimen of 5 mg/kg/day cured CQ-resistant P. falciparum infections in Saimiri monkeys [2].

NHP model response
Class-level
Curative at 5 mg/kg/day ×7d in CQ-resistant P. falciparum squirrel monkey model
NHP model-response context
Lead selection data; independent replication pending
In vivo efficacy Primate model Preclinical development

Genotoxicity Safety Profile Comparison

In a comprehensive genetic toxicology evaluation following ICH guidelines, AQ-13 and CQ were assessed in bacterial mutagenesis (Ames), mammalian cell mutagenesis (L5178Y mouse lymphoma), and in vivo micronucleus induction in rat bone marrow [1]. Both compounds showed weak bacterial mutagenicity in specific strains (CQ with TA98; AQ-13 with TA1537), but neither produced increases in mutant colonies in the mouse lymphoma assay nor increases in micronucleated polychromatic erythrocytes at any dose level [1]. The genotoxic risk for AQ-13 was concluded to be minimal and comparable to CQ [1].

Genotoxicity
Head-to-head
No increase in micronucleated PCE in rat bone marrow for AQ-13 or CQ
Reported genotoxicity endpoint context
ICH-guided battery; Ames, MLA, in vivo MN
Genetic toxicology Mutagenicity Preclinical safety

AQ-13 Research & Industrial Applications


In Vitro Resistance Studies in Mutant P. falciparum

AQ-13 is the appropriate compound for laboratories investigating structure-activity relationships of 4-aminoquinolines against chloroquine-resistant P. falciparum. With IC50 values of 15–20 nM against CQ-resistant strains and 18–133 nM against Cambodian clinical isolates where CQ IC50 reaches 500 nM, AQ-13 provides a quantifiable positive control for resistance-reversal assays and heme polymerization inhibition studies [1][2]. The compound's truncated propyl side chain enables comparative studies with CQ and other analogs (AQ-21, amodiaquine, piperaquine) to elucidate resistance-circumvention mechanisms [1].

Clinical Comparator for Antimalarial Trials

AQ-13 serves as a validated clinical comparator for trials of new antimalarial agents. Its demonstrated non-inferiority to artemether-lumefantrine in a randomized Phase II trial (100% per-protocol cure rate versus 93.9%; difference -6.1%, 95% CI -14.7% to 2.4%) provides a benchmark for evaluating novel monotherapies or partner drugs [3]. The compound's established human safety and PK profile across doses up to 1500 mg supports its use as a reference arm in dose-ranging and efficacy studies in P. falciparum-endemic populations [4].

Cardiac Safety Assessment of Aminoquinolines

For toxicology programs requiring evaluation of 4-aminoquinoline cardiotoxicity, AQ-13 offers a comparator with quantified QTc prolongation data. The Phase I finding of a 10 ms mean QTc increase (versus 28 ms for CQ; p=0.01) establishes AQ-13 as a lower-cardiotoxicity reference compound within the aminocuinoline class [4]. This differentiation is actionable for studies assessing hERG liability, QTc interval effects in telemetered animals, and combination therapy cardiac safety margins.

PK/PD Modeling of Exposure-Response

AQ-13's 1.5-fold faster oral clearance relative to CQ (14.0–14.7 L/h versus 9.5–11.3 L/h; p ≤ 0.03) makes it a suitable tool for PK/PD studies examining the relationship between drug exposure, parasite clearance kinetics, and resistance selection pressure [4]. The compound's linear pharmacokinetics and approximately 70% oral bioavailability in rats provide a well-characterized profile for allometric scaling and physiologically based pharmacokinetic modeling in malaria drug development programs [5].

Application
Selection Property
Validation Focus
CQ-resistant P. falciparum SAR studies
Heme polymerization inhibition assay context
Resistance-circumvention mechanism interpretation
Research comparator for antimalarial endpoint studies
Comparator endpoint context
42-day endpoint response against ACT
Aminoquinoline cardiac endpoint studies
QTc prolongation comparison context
hERG liability and ECG monitoring
Antimalarial PK/PD modeling
Oral clearance and exposure context
Exposure-response and parasite clearance kinetics

Technical Documentation Hub

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40 linked technical documents
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